N-(2,4-difluoro-3-formylphenyl)Ethanesulfonamide
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Overview
Description
N-(2,4-difluoro-3-formylphenyl)Ethanesulfonamide is an organic compound with the molecular formula C9H9F2NO3S. This compound is characterized by the presence of difluoro and formyl groups attached to a phenyl ring, which is further connected to an ethanesulfonamide group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluoro-3-formylphenyl)Ethanesulfonamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,4-difluorobenzaldehyde with ethanesulfonamide under controlled conditions to form the intermediate compound.
Substitution Reaction: The intermediate undergoes a substitution reaction where the formyl group is introduced at the 3-position of the phenyl ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluoro-3-formylphenyl)Ethanesulfonamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under specific conditions.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The difluoro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: 2,4-difluoro-3-carboxyphenyl)Ethanesulfonamide.
Reduction: 2,4-difluoro-3-hydroxyphenyl)Ethanesulfonamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2,4-difluoro-3-formylphenyl)Ethanesulfonamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive formyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2,4-difluoro-3-formylphenyl)Ethanesulfonamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites in proteins, leading to the modulation of their activity. This compound may also interact with cellular pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluoro-3-formylphenyl)propane-1-sulfonamide: Similar structure but with a propane-1-sulfonamide group instead of ethanesulfonamide.
2,4-Difluoro-3-formylphenylboronic acid: Contains a boronic acid group instead of ethanesulfonamide.
Uniqueness
N-(2,4-difluoro-3-formylphenyl)Ethanesulfonamide is unique due to the presence of both difluoro and formyl groups on the phenyl ring, combined with the ethanesulfonamide group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various research applications .
Properties
Molecular Formula |
C9H9F2NO3S |
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Molecular Weight |
249.24 g/mol |
IUPAC Name |
N-(2,4-difluoro-3-formylphenyl)ethanesulfonamide |
InChI |
InChI=1S/C9H9F2NO3S/c1-2-16(14,15)12-8-4-3-7(10)6(5-13)9(8)11/h3-5,12H,2H2,1H3 |
InChI Key |
CSNRNHXEPAHKBE-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)NC1=C(C(=C(C=C1)F)C=O)F |
Origin of Product |
United States |
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